
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a thiophen-3-yl group and a 1H-1,2,3-triazol-4-yl group, both of which are heterocyclic compounds (compounds that contain a ring structure containing atoms of at least two different elements). The compound also has a trifluoromethoxy group attached to the benzene ring, which could potentially influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a suitable benzamide derivative with a thiophen-3-yl-1H-1,2,3-triazol-4-ylmethyl moiety. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains several functional groups. These include an amide group, a benzene ring, a thiophene ring, a triazole ring, and a trifluoromethoxy group. Each of these groups contributes to the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the benzene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring might make it relatively nonpolar and lipophilic, while the amide group could form hydrogen bonds, influencing its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
N-(1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound that can be synthesized through various chemical reactions. One such method involves the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas, yielding a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008). Additionally, N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been explored for their gelation behavior with the aim of understanding the role of methyl functionality and non-covalent interactions in such processes (Yadav & Ballabh, 2020).
Antimicrobial and Anticancer Properties
Compounds with similar structures have shown potential in various biomedical applications. For instance, novel 1,2,4-triazole derivatives, which include similar benzamide structures, have demonstrated antimicrobial activities (Mange et al., 2013). Additionally, acylthioureas with similar benzamide components have been synthesized and tested for their anti-pathogenic activity, showing promise in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Moreover, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a related class of compounds, have been evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).
Analytical and Structural Studies
In analytical chemistry, such compounds have been used in the study of nonaqueous capillary electrophoresis for separation of related substances (Ye et al., 2012). Additionally, structural analysis of similar benzamide derivatives has been conducted using various methods like X-ray crystallography, providing insights into their molecular configurations (Sharma et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)24-13-3-1-10(2-4-13)14(23)19-7-11-8-22(21-20-11)12-5-6-25-9-12/h1-6,8-9H,7H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGSSJFMTWWFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)
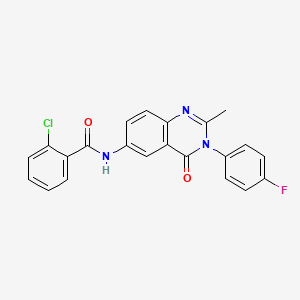
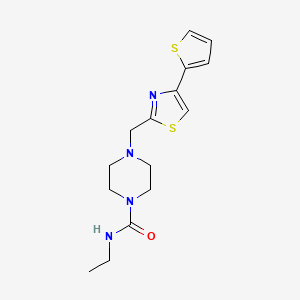
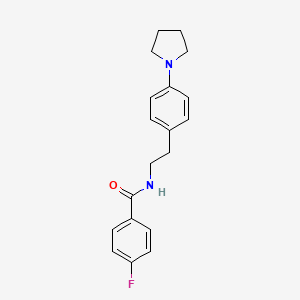

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2386119.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)
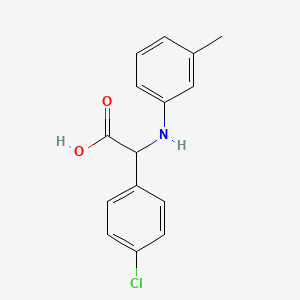
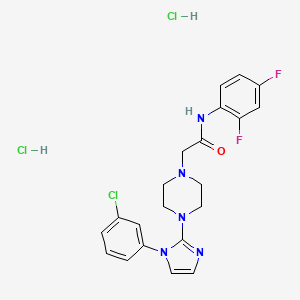
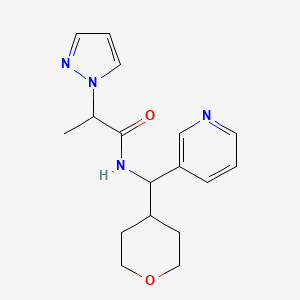
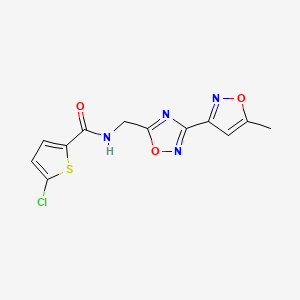
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)
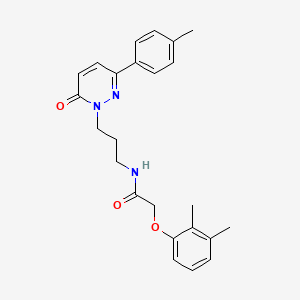
![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)